Cas no 1567985-66-3 ((1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol)

(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- AKOS021413802
- 1567985-66-3
- EN300-1147173
-
- Inchi: 1S/C8H7ClFN3O/c9-7-3-5(10)1-2-6(7)8(14)4-12-13-11/h1-3,8,14H,4H2/t8-/m1/s1
- InChI Key: FIWIQTYDEXZUNK-MRVPVSSYSA-N
- SMILES: ClC1C=C(C=CC=1[C@@H](CN=[N+]=[N-])O)F
Computed Properties
- Exact Mass: 215.0261677g/mol
- Monoisotopic Mass: 215.0261677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 34.6Ų
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147173-2.5g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1147173-0.05g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1147173-0.1g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1147173-0.5g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1147173-10g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 10g |
$4236.0 | 2023-10-25 | |
Enamine | EN300-1147173-0.25g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
Enamine | EN300-1147173-5.0g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1147173-5g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1147173-1.0g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1147173-10.0g |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol |
1567985-66-3 | 10g |
$5405.0 | 2023-06-09 |
(1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol
Introduction to (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS No. 1567985-66-3)
Compound (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol, identified by its CAS number 1567985-66-3, is a specialized organic molecule with significant potential in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest among researchers and scientists.
The molecular structure of (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol features a chiral center at the carbon atom adjacent to the azido group, which contributes to its stereochemical complexity. The presence of both azido and chloro substituents on a phenyl ring introduces additional reactivity, making this compound a versatile intermediate in synthetic chemistry. The fluorine atom further enhances the electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that leverage the unique properties of fluorinated aromatic compounds. The combination of an azido group and a chloro-fluoro-substituted phenyl ring in (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol positions it as a promising candidate for further investigation in drug discovery. Specifically, the azido group can be readily transformed into other functional groups through various chemical reactions, such as reduction to an amino group or displacement reactions, providing flexibility in medicinal chemistry applications.
Current research in the field of medicinal chemistry increasingly focuses on the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomeric purity of (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol is crucial for its potential therapeutic applications, as stereochemical differences can significantly impact biological activity and efficacy. Advanced synthetic techniques have been employed to achieve high enantiomeric excess in this compound, ensuring its suitability for preclinical and clinical studies.
The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to modulate metabolic stability, lipophilicity, and binding affinity. In (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol, the fluorine substituent contributes to these properties, enhancing the compound's potential as a lead structure for drug development. Recent studies have highlighted the importance of fluorinated aromatic compounds in designing next-generation therapeutics, particularly in oncology and anti-inflammatory treatments.
The synthesis of complex molecules like (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol requires meticulous planning and execution to ensure high yields and purity. Modern synthetic methodologies often incorporate transition metal catalysis and asymmetric hydrogenation techniques to achieve optimal results. These advanced approaches not only improve efficiency but also minimize unwanted byproducts, making them indispensable in the production of fine chemicals for pharmaceutical use.
In addition to its synthetic utility, (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol has shown promise in various biological assays. Preliminary data suggest that this compound interacts with specific enzymes and receptors, warranting further exploration into its pharmacological potential. The integration of computational modeling and high-throughput screening has accelerated the identification of promising candidates like this one, streamlining the drug discovery process.
The safety and regulatory aspects of working with compounds such as (1S)-2-azido-1-(2-chloro-4-fluorophenyl)ethan-1-ol are paramount. While not classified as hazardous under standard definitions, proper handling procedures must be followed to ensure worker safety and environmental protection. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for maintaining quality control throughout the synthesis and purification processes.
The future direction of research involving (1S)-2 azid o 1 ( 2 chlor o 4 fluoro phen yl ) eth an 1 o l ( C A S N O . 1567985 -66 -3 ) lies in expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced biological activity. The growing emphasis on personalized medicine also presents opportunities for tailoring such compounds to meet specific patient needs.
In conclusion, compound (CAS No.1567985 -66 -3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new possibilities for this molecule, reinforcing its importance as a valuable tool in drug development. As scientific understanding progresses, it is anticipated that derivatives like this will play an increasingly pivotal role in addressing unmet medical needs worldwide.
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